molecular formula C11H13NO2 B8499231 3'-Acetylaminomethylacetophenone

3'-Acetylaminomethylacetophenone

Cat. No.: B8499231
M. Wt: 191.23 g/mol
InChI Key: GYLVETJPYXTRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Acetamidoacetophenone (CAS 7463-31-2), also known as N-(3-acetylphenyl)acetamide, is an acetophenone derivative featuring an acetylated amine group at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.203 g/mol . This compound is synthesized via acetylation of 3'-aminoacetophenone (CAS 999-21-3) using acetic anhydride or acetyl chloride, analogous to sulfonamide derivatization reactions described in related syntheses (e.g., sulfonyl chloride reactions with 3-aminoacetophenone) . Key physical properties include a boiling point of 127°C and a crystalline powder morphology . It is primarily utilized as a pharmaceutical intermediate or research chemical due to its stable amide functionality and aromatic ketone backbone .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[(3-acetylphenyl)methyl]acetamide

InChI

InChI=1S/C11H13NO2/c1-8(13)11-5-3-4-10(6-11)7-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

GYLVETJPYXTRAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below summarizes key structural analogs of 3'-Acetamidoacetophenone, highlighting differences in substituents, molecular weights, and physical properties:

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling/Melting Point Key Substituent
3'-Acetamidoacetophenone 7463-31-2 C₁₀H₁₁NO₂ 177.20 127°C (bp) Acetamido (-NHCOCH₃)
3'-Aminoacetophenone 999-21-3 C₈H₉NO 135.16 Not reported Amino (-NH₂)
3'-Hydroxyacetophenone 121-71-1 C₈H₈O₂ 136.15 285–290°C (bp) Hydroxyl (-OH)
3'-Methoxyacetophenone 586-37-8 C₉H₁₀O₂ 150.17 245°C (bp) Methoxy (-OCH₃)
3'-(Trifluoromethyl)acetophenone 349-76-8 C₉H₇F₃O 188.15 72–74°C (mp) Trifluoromethyl (-CF₃)
3'-Chloroacetophenone 99-02-5 C₈H₇ClO 154.59 1.191 g/mL (density) Chloro (-Cl)
Key Observations:
  • Substituent Effects: The acetamido group in 3'-Acetamidoacetophenone introduces hydrogen-bonding capacity (via the amide NH) and moderate electron-withdrawing effects, distinguishing it from electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) .
  • Molecular Weight: 3'-Acetamidoacetophenone has the highest molecular weight among simple mono-substituted analogs due to the acetylated amine moiety.
  • Thermal Stability : The trifluoromethyl derivative exhibits a lower melting point (72–74°C), reflecting reduced intermolecular forces compared to polar substituents like acetamido or hydroxyl .

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